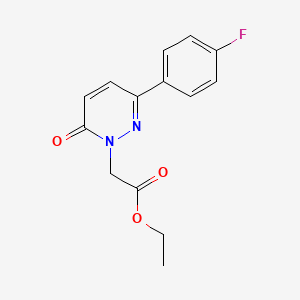

ethyl (3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl)acetate

Descripción

Ethyl (3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl)acetate is a pyridazinone derivative characterized by a 6-oxo-pyridazine core substituted at position 3 with a 4-fluorophenyl group and at position 1 with an ethyl acetate ester. Its molecular formula is C₁₃H₁₁FN₂O₃, with a molecular weight of 262.24 g/mol and a ChemSpider ID of 20949624 . The compound is synthesized via N-alkylation of the pyridazinone ring using ethyl bromoacetate under basic conditions, a method analogous to related pyridazinone derivatives .

Propiedades

Número CAS |

853318-07-7 |

|---|---|

Fórmula molecular |

C14H13FN2O3 |

Peso molecular |

276.26 g/mol |

Nombre IUPAC |

ethyl 2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetate |

InChI |

InChI=1S/C14H13FN2O3/c1-2-20-14(19)9-17-13(18)8-7-12(16-17)10-3-5-11(15)6-4-10/h3-8H,2,9H2,1H3 |

Clave InChI |

AGBHKJYFUWNBDX-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)F |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del acetato de etilo (3-(4-fluorofenil)-6-oxo-1(6H)-piridazinil) generalmente implica la condensación del acetato de etilo (4-fluorobenzoil) con reactivos apropiados para formar el anillo de piridazinona. Las condiciones de reacción a menudo incluyen el uso de catalizadores y controles específicos de temperatura para garantizar que el producto deseado se obtenga con alto rendimiento y pureza .

Métodos de Producción Industrial

Los métodos de producción industrial para este compuesto pueden implicar síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar la eficiencia y minimizar los costos. Esto podría incluir reactores de flujo continuo y sistemas automatizados para manejar los reactivos y controlar el entorno de reacción.

Análisis De Reacciones Químicas

Tipos de Reacciones

El acetato de etilo (3-(4-fluorofenil)-6-oxo-1(6H)-piridazinil) puede sufrir varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción puede introducir grupos funcionales adicionales o modificar los existentes.

Reducción: Esto se puede utilizar para alterar el estado de oxidación del compuesto.

Sustitución: Esta reacción puede reemplazar un grupo funcional por otro, lo que potencialmente altera las propiedades del compuesto.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones para estas reacciones generalmente implican temperaturas controladas y niveles de pH para garantizar el resultado deseado.

Productos Principales

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir un compuesto con grupos funcionales adicionales que contienen oxígeno, mientras que la reducción podría resultar en un compuesto más saturado.

Aplicaciones Científicas De Investigación

El acetato de etilo (3-(4-fluorofenil)-6-oxo-1(6H)-piridazinil) tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como precursor en la síntesis de moléculas más complejas.

Biología: Se puede estudiar por su actividad biológica potencial e interacciones con varias biomoléculas.

Medicina: La investigación puede explorar su potencial como intermedio farmacéutico o ingrediente activo.

Industria: Se puede utilizar en el desarrollo de nuevos materiales o como reactivo en procesos químicos industriales.

Mecanismo De Acción

El mecanismo por el cual el acetato de etilo (3-(4-fluorofenil)-6-oxo-1(6H)-piridazinil) ejerce sus efectos implica interacciones con objetivos moleculares específicos. Estos objetivos podrían incluir enzimas, receptores u otras proteínas que juegan un papel en varias vías bioquímicas. Las vías y objetivos moleculares exactos dependerían de la aplicación específica y el contexto de su uso.

Comparación Con Compuestos Similares

Key Observations :

Substituent Effects on Bioactivity: The 4-fluorophenyl group in the target compound contrasts with the 2-chlorobenzyl group in , which confers anticonvulsant properties. The chloro and benzyl groups may enhance lipophilicity and blood-brain barrier penetration. Replacement of the ester with an acetamide () shifts the compound’s polarity and may influence receptor binding, as seen in osteoclast inhibition studies .

Synthetic Flexibility :

Key Insights :

- The 4-fluorophenyl group is a common pharmacophore in osteoclast inhibitors (e.g., ), suggesting the target compound may share this activity.

- Anticonvulsant activity in highlights the importance of halogenated aryl groups for CNS-targeted effects.

Physicochemical and Spectral Data

Table 3: Physical and Spectral Properties

Notes:

- The styryl derivative in exhibits distinct aromatic proton signals due to its extended conjugation.

Actividad Biológica

Ethyl (3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl)acetate, with the molecular formula C₁₄H₁₃FN₂O₃ and a molecular weight of 276.26 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a unique pyridazinyl structure with a fluorophenyl substituent, which enhances its biological activity and solubility characteristics. The presence of the fluorine atom is particularly noteworthy as it often influences the pharmacokinetic properties of organic molecules, potentially improving their efficacy as therapeutic agents.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₃FN₂O₃ |

| Molecular Weight | 276.26 g/mol |

| CAS Number | 853318-07-7 |

| IUPAC Name | Ethyl 2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetate |

Mechanisms of Biological Activity

Research indicates that ethyl (3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl)acetate interacts with various biomolecules, including enzymes and receptors involved in crucial biochemical pathways. Preliminary studies suggest that compounds with similar structures may exhibit:

- Anticancer Properties : Initial findings indicate potential cytotoxic effects against various cancer cell lines, suggesting that this compound may inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest.

- Antimicrobial Activity : Similar derivatives have shown promise in combating bacterial and fungal infections, indicating that this compound could also exhibit antimicrobial properties.

Case Studies and Research Findings

- Anticancer Activity : A study conducted on a series of pyridazinone derivatives found that compounds similar to ethyl (3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl)acetate demonstrated significant cytotoxicity against breast cancer cells. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation .

- Antimicrobial Evaluation : Another research effort evaluated the antimicrobial efficacy of various pyridazinyl compounds, revealing that those containing fluorinated aromatic groups exhibited enhanced activity against Gram-positive bacteria. The study highlighted the importance of the fluorine substituent in improving interaction with bacterial membranes .

- Enzyme Interaction Studies : Investigations into the binding affinity of ethyl (3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl)acetate to specific enzymes showed promising results. The compound was found to effectively inhibit enzymes involved in metabolic pathways relevant to cancer progression, suggesting its potential as a therapeutic agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of ethyl (3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl)acetate, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(3-chloro-4-fluorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide | Contains a chloro substituent | Different halogen substitution affects reactivity |

| Levosimendan | Calcium sensitizer with a pyridazinone core | Used in heart failure treatment; distinct profile |

| 5-tert-butyl-2-(4-ethynylphenyl)pyrimidine | Pyrimidine core with ethynyl substitution | Different core structure but similar fluorinated group |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.